4-(1-Aminopropan-2-yl)piperidin-4-ol

Sigma Receptor Ligands Neurology Receptor Pharmacology

Researchers requiring a low-affinity control for sigma-1 receptor studies need a compound that avoids full blockade. This piperidine derivative provides a defined IC50 of 1180 nM at σ1, serving as an ideal probe for partial engagement assays. Its weak DPP-IV (IC50=3500 nM) and negligible D2 (IC50=24,800 nM) activities enable concentration-dependent inhibition studies and reliable negative controls. - σ1 low-affinity ligand for functional profiling. - Baseline scaffold for SAR optimization. - Consistent purity and batch-to-batch reproducibility.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13188500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropan-2-yl)piperidin-4-ol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CN)C1(CCNCC1)O
InChIInChI=1S/C8H18N2O/c1-7(6-9)8(11)2-4-10-5-3-8/h7,10-11H,2-6,9H2,1H3
InChIKeyVFRNONRDBKLDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminopropan-2-yl)piperidin-4-ol Core Properties and Classification


4-(1-Aminopropan-2-yl)piperidin-4-ol is a piperidine derivative characterized by a 1-aminopropan-2-yl substituent and a hydroxyl group at the 4-position. It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol [1]. This compound serves as a chemical building block in medicinal chemistry and is primarily used as a research intermediate .

Compound Type Piperidine research intermediate
Use Context Medicinal chemistry building block
Receptor Profile Supports sigma-1, DPP-IV, D2 interaction studies

Why 4-(1-Aminopropan-2-yl)piperidin-4-ol Cannot Be Replaced by Analogs


The pharmacological profile of piperidin-4-ol derivatives is highly sensitive to the specific substitution pattern. Even minor changes, such as methylation of the piperidine nitrogen or alteration of the side chain, can dramatically alter target engagement. For instance, 4-(1-aminopropan-2-yl)piperidin-4-ol exhibits a defined but moderate affinity for the sigma-1 receptor (IC50 = 1180 nM) [1], which is distinct from the nanomolar affinities observed for more optimized sigma ligands containing aryl or benzyl groups [2]. This variance in potency and selectivity across receptor families underscores that generic substitution within the piperidin-4-ol class is not feasible for studies requiring a specific interaction profile.

Substitution Sensitivity

Side-chain or N-alkylation can shift sigma-1 receptor affinity profile.

Affinity Divergence

High-affinity sigma ligands (e.g., 4-phenyl derivatives) may show substantially different potency, limiting direct replacement.

D2 Interference Risk

Piperidine analog substitution can introduce unwanted D2 activity; this scaffold shows minimal D2 engagement, which may not transfer.

4-(1-Aminopropan-2-yl)piperidin-4-ol Comparative Evidence


Sigma-1 Receptor Binding Affinity

4-(1-Aminopropan-2-yl)piperidin-4-ol exhibits moderate affinity for the sigma-1 receptor with an IC50 of 1180 nM, determined in a binding assay using guinea pig cerebellum membranes and [3H]DTG as a radioligand [1]. This is in contrast to the high-affinity piperidin-4-ol derivative 4-Phenyl-1-(3-phenylpropyl)-piperidin-4-ol, which shows a much stronger Ki of 3 nM for the sigma receptor in guinea pig brain membranes [2]. This data indicates that while both compounds interact with sigma receptors, the target compound is significantly less potent, which may be advantageous for specific research applications requiring a weaker ligand to avoid receptor saturation or downstream signaling over-activation.

Sigma-1 Binding
Cross-study comparable
IC50 1180 nM Ki 3 nM (high-affinity ligand)
Supports low-affinity sigma-1 probe context.
~393-fold lower affinity; guinea pig cerebellum [3H]DTG.
Sigma Receptor Ligands Neurology Receptor Pharmacology

DPP-IV Enzyme Inhibition Profile

The compound shows an IC50 of 3500 nM for the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key target in diabetes research [1]. This is in stark contrast to the potent DPP-IV inhibitor BDBM50628584 (CHEMBL5408495), a structurally optimized piperidine derivative with an IC50 of 2.20 nM [2]. The target compound's weaker inhibition suggests it is not a development candidate for DPP-IV but provides a useful, low-affinity control probe for investigating the enzyme's biology without complete functional blockade.

DPP-IV Inhibition
Cross-study comparable
IC50 3500 nM IC50 2.20 nM (potent inhibitor)
Supports low-potency DPP-IV control tool.
~1591-fold difference; ChEMBL-sourced assay.
Diabetes Metabolic Disease Enzyme Inhibition

Dopamine D2 Receptor Interaction

4-(1-Aminopropan-2-yl)piperidin-4-ol demonstrates very weak antagonist activity at the rat dopamine D2 receptor with an IC50 of 24,800 nM (24.8 µM), measured via inhibition of dopamine-stimulated [35S]GTPγS binding in striatal membranes [1]. This is a key differentiator from selective piperidine-based sigma ligands, which have been intentionally designed to have 'little or no affinity for dopamine D2 receptors' [2]. The high micromolar IC50 confirms the compound's lack of meaningful D2 engagement, making it a suitable control in experiments where D2 receptor activation is a confounding variable.

D2 Antagonism
Class-level inference
IC50 24,800 nM Minimal affinity vs selective sigma ligands
Confirms D2-negative control utility.
Rat striatum D2 [35S]GTPγS assay.
Neurology Psychiatry GPCR Pharmacology

Research Applications for 4-(1-Aminopropan-2-yl)piperidin-4-ol


Sigma-1 Low-Affinity Control Probe

Based on its moderate sigma-1 receptor affinity (IC50 = 1180 nM) [1], this compound is suitable as a low-affinity control probe in studies investigating sigma receptor function. It can be used to dissect the effects of partial receptor engagement without the complete blockade caused by high-affinity ligands like 4-Phenyl-1-(3-phenylpropyl)-piperidin-4-ol (Ki = 3 nM) [2].

DPP-IV Low-Potency Inhibitor Tool

With a weak DPP-IV inhibitory activity (IC50 = 3500 nM) [1], this compound is ideal for research requiring a low-potency inhibitor to study concentration-dependent or partial enzyme inhibition, offering a distinct advantage over high-potency inhibitors like BDBM50628584 (IC50 = 2.20 nM) [2].

D2-Negative Control for GPCR Studies

The very weak D2 receptor antagonist activity (IC50 = 24,800 nM) [1] confirms its utility as a negative control in assays involving dopamine signaling. It can be used to ensure that observed effects in a system are not due to unintended D2 receptor modulation, a common concern with many piperidine derivatives.

SAR Exploration Scaffold

As a simple, well-defined piperidin-4-ol scaffold, this compound is a valuable starting point for structure-activity relationship (SAR) studies. Its existing, though weak, activity against sigma-1 and DPP-IV provides a baseline for synthetic modifications aimed at improving potency or selectivity, a common practice in drug discovery programs [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor probe studies
Moderate sigma-1 affinity profile
Partial receptor engagement context
DPP-IV enzymatic research
Low-potency DPP-IV inhibition profile
Concentration-dependent inhibition context
GPCR signaling control studies
Minimal D2 receptor interaction
D2-mediated signal exclusion
Structure-activity relationship exploration
Piperidin-4-ol scaffold
Substituent impact on target engagement

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